2-cyclopropyl-N-isopropylpyrimidin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-isopropylpyrimidin-4-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, and subsequent functional group modifications . The reaction conditions often involve the use of solvents like acetone and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-cyclopropyl-N-isopropylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: This compound is being investigated for its potential as an anti-inflammatory and antitrypanosomal agent.
Industry: It is used in the development of new materials with specific properties, such as electronic and biomedical materials.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-cyclopropyl-N-isopropylpyrimidin-4-amine include other pyrimidine derivatives, such as:
2-aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
1,6,8-trisubstituted tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones: Used as anti-inflammatory agents.
Uniqueness
This compound is unique due to its specific structural features, such as the cyclopropyl and isopropyl groups, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-cyclopropyl-N-propan-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7(2)12-9-5-6-11-10(13-9)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOQQPGVEMJPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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